2-(Chloromethyl)-1-ethylpyrrolidine
Overview
Description
2-(Chloromethyl)-1-ethylpyrrolidine is an organic compound belonging to the class of chlorinated heterocyclic amines. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a chloromethyl group at the second position and an ethyl group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of 1-ethylpyrrolidine: This method involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Reductive Amination: Another approach is the reductive amination of 2-chloromethylpyrrolidine with ethylamine, followed by reduction to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and alkoxides (RO-) are typically employed.
Major Products Formed:
Oxidation: Formation of chloromethyl pyrrolidone derivatives.
Reduction: Production of 2-(methyl)-1-ethylpyrrolidine.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
2-(Chloromethyl)-1-ethylpyrrolidine finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-1-ethylpyrrolidine exerts its effects depends on the specific application. In general, the compound may interact with biological targets through nucleophilic substitution reactions, where the chloromethyl group is replaced by another functional group. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Chloromethylpyrrolidine: Similar structure but lacks the ethyl group.
1-Ethylpyrrolidine: Lacks the chloromethyl group.
2-(Chloromethyl)-1-methylpyrrolidine: Similar but with a methyl group instead of ethyl.
Uniqueness: 2-(Chloromethyl)-1-ethylpyrrolidine is unique due to its combination of a chloromethyl group and an ethyl group on the pyrrolidine ring, which imparts distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUREVYTVNKTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507827 | |
Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64621-26-7 | |
Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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